GSTO1-IN-1

Catalog No.
S529546
CAS No.
M.F
C10H12Cl2N2O3S
M. Wt
311.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSTO1-IN-1

Product Name

GSTO1-IN-1

IUPAC Name

2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide

Molecular Formula

C10H12Cl2N2O3S

Molecular Weight

311.18 g/mol

InChI

InChI=1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)9-5-7(3-4-8(9)12)13-10(15)6-11/h3-5H,6H2,1-2H3,(H,13,15)

InChI Key

YEHYODCKTNLFQU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

GSTO1-1 inhibitor C1-27

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)Cl

The exact mass of the compound 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide is 309.9946 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GSTO1-IN-1 (also known as C1-27) is an irreversible, cell-permeable α-chloroacetamide inhibitor of Glutathione S-transferase omega 1 (GSTO1) that demonstrates an IC50 of 31 nM [1]. It covalently targets the active site cysteine (Cys32) of GSTO1 [2]. As a procurement candidate, it is distinguished by its extensive validation in complex biological systems, including in vivo xenograft models and specialized proteomic assays, making it an established tool for investigating GSTO1-mediated chemoresistance, NLRP3 inflammasome activation, and cellular deglutathionylation pathways [REFS-1, REFS-2].

Substituting GSTO1-IN-1 with generic pan-GST inhibitors (such as NBDHEX) or natural product modulators (such as carnosic acid) fundamentally compromises assay integrity and procurement viability [1]. Pan-GST inhibitors lack the isoform specificity required to isolate GSTO1-mediated pathways, leading to off-target cytotoxicity and confounded phenotypic data. Conversely, natural products require massive, micromolar concentrations to achieve baseline inhibition, introducing severe solubility and formulation constraints [1]. Furthermore, unlike unoptimized early-stage electrophiles that indiscriminately alkylate the proteome, GSTO1-IN-1 utilizes a highly tuned α-chloroacetamide scaffold that covalently targets the hyperreactive Cys32 residue of GSTO1 with nanomolar precision[2]. This structural optimization ensures that GSTO1-IN-1 maintains pharmacokinetic stability and avoids the rapid clearance or systemic toxicity that typically disqualifies generic substitutes from advanced in vivo applications [2].

Target-Specific Potency vs. Natural Product Inhibitors

In direct 4-nitrophenacyl glutathione (4-NPG) reduction assays, GSTO1-IN-1 demonstrates profound catalytic inhibition with an IC50 of 31 nM[1]. In contrast, natural product comparators such as carnosic acid require concentrations between 30,000 and 62,000 nM to achieve similar inhibition [2]. This ~1,000-fold differential ensures complete target engagement at minimal dosing levels.

Evidence DimensionEnzymatic Inhibition Potency (IC50)
Target Compound Data31 nM
Comparator Or BaselineCarnosic acid (30,000 - 62,000 nM)
Quantified Difference~1,000-fold higher potency
Conditions4-nitrophenacyl glutathione (4-NPG) reduction assay

Procuring this highly potent compound allows researchers to use sub-micromolar dosing, eliminating the solvent toxicity and off-target artifacts associated with high-concentration natural products.

Proteomic Selectivity vs. Broad Cysteine-Reactive Probes

GSTO1-IN-1 exhibits exceptional selectivity within complex biological matrices. In competitive Activity-Based Protein Profiling (ABPP) using HCT116 soluble proteomes, GSTO1-IN-1 selectively blocked CMFDA binding to GSTO1 at concentrations up to 1 mM, while showing a >100-fold weaker affinity for other highly reactive cysteine-containing proteins like Protein Disulfide Isomerase (PDI) [1]. Generic thiol-alkylating agents fail to achieve this differentiation, indiscriminately labeling the proteome [2].

Evidence DimensionProteomic Selectivity (Off-target binding)
Target Compound DataSelective GSTO1 engagement up to 1 mM; 100-fold preference over PDI
Comparator Or BaselineGeneric thiol-alkylating agents (indiscriminate proteome labeling)
Quantified Difference>100-fold selectivity margin for GSTO1 over primary off-target PDI
ConditionsCompetitive ABPP in HCT116 soluble proteome

This selectivity is critical for target validation workflows, ensuring that observed phenotypic changes are strictly driven by GSTO1 inhibition rather than broad proteomic toxicity.

In Vivo Dosing Tolerability and Efficacy

Transitioning from in vitro to in vivo models requires strict tolerability profiles. In human colon cancer (HCT116) xenograft models, GSTO1-IN-1 was administered at escalating doses up to 45 mg/kg/day for 5 weeks, resulting in significant tumor growth inhibition without any overt signs of toxicity or significant variations in average body weight [1]. Standard cytotoxic baselines or less stable analogs frequently induce >10% weight loss or require dose-limiting toxicity protocols.

Evidence DimensionIn Vivo Dosing Tolerability and Efficacy
Target Compound DataSafe and effective at 45 mg/kg/day (significant tumor inhibition, 0% significant weight loss)
Comparator Or BaselineStandard cytotoxic baselines (typically >10% body weight loss)
Quantified DifferenceSustained efficacy at 45 mg/kg without dose-limiting systemic toxicity
ConditionsHCT116 human colon cancer xenograft model in nude mice (5 weeks)

Demonstrated in vivo safety at high doses de-risks the procurement decision for preclinical animal studies, avoiding the high failure rates of unoptimized tool compounds.

Formulation Compatibility and Stock Solubility

Processability and formulation are major bottlenecks for lipophilic inhibitors. GSTO1-IN-1 exhibits exceptionally high in vitro solubility in DMSO, achieving concentrations of ≥ 300 mg/mL (964.07 mM). Typical chloroacetamide analogs and lipophilic small molecules often cap at <30 mg/mL, complicating high-dose formulations. This superior solubility profile streamlines the preparation of concentrated stock solutions for both high-throughput screening and in vivo dosing regimens.

Evidence DimensionStock Solution Formulation Capacity
Target Compound Data≥ 300 mg/mL (964.07 mM) in DMSO
Comparator Or BaselineTypical lipophilic small molecule inhibitors (< 30 mg/mL)
Quantified Difference>10-fold higher maximum concentration limit
ConditionsIn vitro stock solution preparation in DMSO at room temperature

High solubility directly translates to easier handling, fewer formulation failures, and the ability to achieve high systemic exposure in animal models without excessive solvent volumes.

Preclinical Oncology and Chemoresistance Modeling

Directly leveraging its high in vivo tolerability, GSTO1-IN-1 is a targeted choice for sensitizing solid tumors (e.g., HCT116 colon cancer) to platinum-based chemotherapeutics by blocking GSTO1-mediated drug detoxification [1].

Inflammasome and Immunology Assays

Utilizing its precise target engagement, this compound is procured to selectively block NLRP3 inflammasome activation via the inhibition of NEK7 deglutathionylation, allowing researchers to isolate GSTO1's role in inflammatory pathways without off-target proteomic interference[2].

Activity-Based Protein Profiling (ABPP)

Benefiting from its >100-fold selectivity margin over PDI, GSTO1-IN-1 serves as a highly reliable covalent competitor in proteomic workflows to validate target engagement in complex soluble proteomes [1].

Metabolic and Adipocyte Differentiation Research

Employed in specialized metabolic assays to suppress adipocyte differentiation during the early phase by reducing GSTO1 protein stability and preventing the deglutathionylation of critical 40 kDa cellular proteins [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

309.9945688 Da

Monoisotopic Mass

309.9945688 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide

Dates

Last modified: 08-15-2023

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